2-Benzyl-6-oxa-2-azaspiro[3.4]octane
Description
General Context of Spirocyclic Scaffolds in Modern Chemical Synthesis
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their inherent three-dimensionality and structural rigidity. rsc.orgbldpharm.com This defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets. The quaternary carbon at the spiro center imparts a distinct conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor. rsc.org Consequently, there is a growing interest in developing synthetic routes to novel spirocyclic systems. bldpharm.com
Four-membered heterocycles, such as azetidines, are crucial components in the design of constrained molecules. nih.gov Despite their ring strain, these structures are found in numerous biologically active compounds and serve as versatile synthetic intermediates. nih.govnih.gov The inclusion of a nitrogen atom within the four-membered ring, as seen in azetidines, introduces a key site for functionalization and can influence the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity. nih.govijnrd.org The constrained nature of the azetidine (B1206935) ring in a spirocyclic system can enforce specific conformations, which is a valuable attribute in the design of pharmacologically active agents. nih.gov
The synthesis of spiro-heterocyclic compounds has evolved significantly, with numerous methodologies being established for their construction. rsc.orgnih.gov Early methods often involved multi-step sequences, while modern strategies focus on more efficient and convergent approaches. lookchem.com Techniques such as 1,3-dipolar cycloadditions and tandem conjugate addition-Dieckmann cyclization have emerged as powerful tools for the construction of complex spiro-heterocyclic frameworks. lookchem.comresearchgate.net The development of enantioselective methods has also been a major focus, allowing for the synthesis of chiral spirocycles with high stereocontrol. acs.org These advancements have expanded the accessibility and diversity of spiro-heterocyclic scaffolds for various applications. nih.gov
The 6-oxa-2-azaspiro[3.4]octane motif is a distinctive scaffold that combines a four-membered azetidine ring with a five-membered tetrahydrofuran (B95107) ring, both sharing a common spiro carbon atom. This arrangement results in a rigid, three-dimensional structure with specific spatial orientations of the heteroatoms. The presence of both an oxygen and a nitrogen atom provides opportunities for diverse functionalization and can influence the molecule's polarity and solubility. This particular spirocyclic system has been explored as a novel module in drug discovery, with its derivatives showing potential as substitutes for common motifs like morpholine (B109124). researchgate.net
Nomenclature and Structural Representation of 2-Benzyl-6-oxa-2-azaspiro[3.4]octane
According to IUPAC nomenclature, the naming of spiro compounds follows a specific set of rules. vedantu.comqmul.ac.uk The name begins with the prefix "spiro," followed by square brackets containing the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. ed.gov For the parent scaffold, 6-oxa-2-azaspiro[3.4]octane, the numbers in the brackets would be [3.4], indicating a four-membered ring and a five-membered ring connected at the spiro center. The total number of atoms in both rings determines the parent alkane name, which is octane (B31449) in this case. The prefixes "oxa" and "aza" denote the presence and location of oxygen and nitrogen heteroatoms, respectively. qmul.ac.uk Numbering starts in the smaller ring at an atom adjacent to the spiro atom. qmul.ac.uk In the case of this compound, a benzyl (B1604629) group is attached to the nitrogen atom at the 2-position.
Structural Representation:

Historical Development of Azaspiro[3.4]octane Scaffold Synthesis
The concept of spiro compounds was first introduced by Adolf von Baeyer. Initial research primarily focused on carbocyclic spiro systems. Over time, advancements in synthetic chemistry have enabled the synthesis of more complex heterocyclic spirocycles, including those containing nitrogen. The synthesis of the parent 2-azaspiro[3.4]octane has been approached through various annulation strategies, utilizing readily available starting materials and conventional chemical transformations. rsc.org More recent efforts in the synthesis of azaspiro[3.4]octane derivatives have focused on developing step-economic and scalable routes to generate novel multifunctional modules for drug discovery. lookchem.comnih.gov This includes the synthesis of thia- and oxa-azaspiro[3.4]octanes, highlighting the ongoing efforts to expand the chemical space of this important scaffold. lookchem.com For instance, an improved synthesis of 2-oxa-6-azaspiro[3.4]octane has been developed via a [3+2] cycloaddition reaction, allowing for multi-gram scale production. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-6-oxa-2-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)8-14-9-13(10-14)6-7-15-11-13/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGNDFDTSPQUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural and Stereochemical Investigations
Elucidation of Conformational Landscapes
The conformational properties of 2-Benzyl-6-oxa-2-azaspiro[3.4]octane are largely dictated by the inherent rigidity of its spirocyclic core. Understanding the three-dimensional arrangement of the atoms is crucial for predicting its interactions with biological targets and its physicochemical properties.
Analysis of Molecular Rigidity and Three-Dimensional Frameworks
The spiro[3.4]octane system is characterized by a high degree of rigidity due to the fusion of the cyclobutane (B1203170) and cyclopentane (B165970) rings through a common spiro-carbon. This structural constraint significantly limits the number of accessible conformations compared to more flexible acyclic or monocyclic systems. The azetidine (B1206935) (four-membered) and tetrahydrofuran (B95107) (five-membered) rings in this compound adopt specific puckered conformations to relieve ring strain.
Computational methods, such as molecular mechanics, are instrumental in exploring the potential energy surface of such molecules. nih.govyoutube.com These calculations can predict the most stable conformations and the energy barriers between them. For the 6-oxa-2-azaspiro[3.4]octane core, the five-membered tetrahydrofuran ring likely adopts an envelope or twist conformation, while the four-membered azetidine ring remains relatively planar but can exhibit a slight pucker. The presence of the bulky benzyl (B1604629) group on the nitrogen atom of the azetidine ring will further influence the conformational equilibrium, likely favoring a pseudo-equatorial position to minimize steric hindrance.
A structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, where the relative configuration and preferred conformations were determined by analyzing homonuclear coupling constants and chemical shifts. researchgate.netsci-hub.st These parameters reflect the steric and electronic effects of substituents, providing insight into the molecule's three-dimensional structure. researchgate.netsci-hub.st
Conformational Restriction Studies within the Spiro[3.4]octane System
The spirocyclic nature of the [3.4]octane system inherently restricts conformational freedom. The spiro-fusion locks the relative orientations of the two rings, leading to a well-defined three-dimensional shape. This conformational restriction is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for a target receptor by reducing the entropic penalty upon binding.
The degree of conformational restriction can be probed using various spectroscopic techniques and computational modeling. For instance, the synthesis of different derivatives and the analysis of their conformational preferences can shed light on the flexibility of the core structure. The 2,6-diazaspiro[3.4]octane core, a related structure, is noted as an emerging privileged structure in drug discovery due to its fully saturated, high-Fsp3 nature. mdpi.com
Stereochemical Assignment and Purity Assessment
The spiro-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Furthermore, additional stereocenters can arise from the puckering of the rings or the presence of other substituents. The precise determination of the stereochemistry and the assessment of enantiomeric and diastereomeric purity are critical for any potential application.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of organic molecules. nih.gov One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of each atom. For differentiating stereoisomers, advanced two-dimensional NMR techniques are particularly valuable. longdom.org
Correlation Spectroscopy (COSY): This technique reveals proton-proton coupling networks, helping to establish the connectivity within the molecule. Differences in the coupling constants (J-values) between diastereomers can provide clues about their relative stereochemistry. longdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. csbsju.edu This is extremely useful for determining the relative configuration of stereocenters in a rigid or semi-rigid molecule. csbsju.edu For this compound, NOESY could be used to establish the spatial relationship between the benzyl group protons and the protons on the spirocyclic core.
A hypothetical table of expected ¹H NMR data for a specific stereoisomer of this compound is presented below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a, H-1b | 2.0 - 2.2 | m | - |
| H-3a, H-3b | 3.1 - 3.3 | m | - |
| H-4a, H-4b | 3.5 - 3.7 | m | - |
| H-5 (spiro) | - | - | - |
| H-7a, H-7b | 3.8 - 4.0 | m | - |
| H-8a, H-8b | 1.8 - 2.0 | m | - |
| Benzyl CH₂ | 3.6 | s | - |
| Aromatic (5H) | 7.2 - 7.4 | m | - |
This is a hypothetical data table for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the enantiomeric and diastereomeric purity of chiral compounds. Chiral stationary phases (CSPs) are used to separate enantiomers based on the differential formation of transient diastereomeric complexes. scirp.orgresearchgate.netamanote.com
For this compound, a suitable chiral HPLC method would be developed to resolve the two enantiomers. The choice of the chiral stationary phase (e.g., polysaccharide-based, Pirkle-type) and the mobile phase composition would be optimized to achieve baseline separation. scirp.org The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers.
A representative table summarizing the parameters for a potential chiral HPLC method is shown below.
| Parameter | Value |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This is a hypothetical data table for illustrative purposes.
X-ray Crystallography for Absolute Configuration Determination (if available)
While NMR and HPLC can determine relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.
The absolute configuration is typically determined using anomalous dispersion, often by incorporating a heavy atom into the structure or by using specific crystallographic techniques. For spirocyclic compounds, X-ray crystallography has been used to confirm the absolute configuration of stereoisomers. nih.gov Although no public crystal structure data for this compound is currently available, this technique remains the gold standard for unambiguous stereochemical assignment.
Reactivity Profiles and Transformational Pathways
Core Scaffold Reactivity and Functionalization
The reactivity of the 2-Benzyl-6-oxa-2-azaspiro[3.4]octane core is largely dictated by the nitrogen atom of the azetidine (B1206935) ring. The benzyl (B1604629) group serves as a common protecting group in organic synthesis, and its removal unveils a secondary amine that is amenable to a variety of functionalization reactions.
Selective N-Alkylation Reactions
The primary route for N-functionalization of the 2-oxa-6-azaspiro[3.4]octane scaffold commences with the deprotection of the nitrogen atom. The N-benzyl group, while stable under many conditions, can be selectively cleaved through several established methods. Catalytic transfer hydrogenation is a frequently employed technique for N-debenzylation. mdma.ch This method offers a milder alternative to high-pressure hydrogenation and is compatible with a range of functional groups.
A typical procedure for such a debenzylation involves treating the N-benzyl compound with a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in a suitable solvent like methanol. mdma.chorganic-chemistry.org The reaction proceeds at reflux temperature and can often be completed in a short period. mdma.ch The general reaction is depicted in the scheme below:
Scheme 1: General N-Debenzylation via Catalytic Transfer Hydrogenation
Once the secondary amine is unmasked, it can undergo a variety of selective N-alkylation reactions. These reactions can be achieved under standard conditions, for instance, by treatment with an alkyl halide in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF). Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides another efficient route to N-alkylated products.
The table below summarizes representative conditions for the two-step debenzylation and N-alkylation sequence.
| Step | Reaction | Reagents and Conditions | Product Type |
| 1 | N-Debenzylation | 10% Pd/C, Ammonium Formate, Methanol, Reflux | Secondary Amine |
| 2 | N-Alkylation | Alkyl Halide, DIPEA, DMF | Tertiary Amine |
| 2 | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Dichloromethane | Tertiary Amine |
Carbonyl Reduction and Related Transformations
While the parent this compound does not possess a carbonyl group, derivatives bearing this functionality are of significant interest as synthetic intermediates. For instance, the presence of a ketone or an ester on the spirocyclic framework allows for a range of transformations, most notably reduction to the corresponding alcohol.
The existence of derivatives such as (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol implies the feasibility of reducing a precursor carbonyl compound at the 8-position of the oxolane ring. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed for the reduction of ketones and esters, respectively.
In a related spirocyclic system, the 1-oxo-2-oxa-5-azaspiro[3.4]octane, a lactam carbonyl is present. While this specific derivative has been subjected to oxidation rather than reduction in some studies, the presence of the carbonyl group highlights the potential for such functionalities to be incorporated into the 2-oxa-6-azaspiro[3.4]octane framework and subsequently transformed.
The following table outlines general conditions for the reduction of carbonyl functionalities that could be present on the spirocyclic scaffold.
| Carbonyl Type | Reducing Agent | Solvent | Product |
| Ketone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Secondary Alcohol |
| Ester | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107)/Diethyl Ether | Primary Alcohol |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Tetrahydrofuran | Primary Alcohol |
Ring Expansion and Rearrangement Reactions
The inherent strain of the four-membered azetidine ring in the 2-azaspiro[3.4]octane framework makes it a candidate for ring expansion and rearrangement reactions, which can lead to the formation of more complex and thermodynamically stable five- or seven-membered ring systems.
Mechanisms of Four-Membered Ring Expansion
The expansion of the azetidine ring can be envisioned to proceed through the formation of a bicyclic azetidinium ion intermediate. This can be achieved by introducing a side chain at the 2-position of the azetidine ring that bears a suitable leaving group. Intramolecular N-alkylation would then lead to the formation of a strained 1-azoniabicyclo[3.2.0]heptane system. nih.gov
Subsequent nucleophilic attack on this bicyclic intermediate can lead to the cleavage of one of the C-N bonds of the original azetidine ring, resulting in a ring-expanded product. The regioselectivity of the nucleophilic attack would determine the size of the resulting ring. Attack at the carbon atom of the original azetidine ring would lead to a five-membered pyrrolidine (B122466) ring, while attack at the methylene (B1212753) bridge would result in a seven-membered azepane ring. nih.gov The choice of nucleophile and the substitution pattern on the azetidine ring can influence the outcome of the reaction. nih.gov
Skeletal Rearrangements within Spirocyclic Frameworks
Spirocyclic systems, particularly those containing strained rings, can undergo various skeletal rearrangements to alleviate ring strain or to form more stable carbocation intermediates. In a study of a related 1-azaspiro[4.4]nonane system, the activation of a hydroxymethyl group at the 6-position with methanesulfonyl chloride led to a rearrangement product, a perhydro-cyclopenta researchgate.netnih.govazeto[1,2-a]pyrrol derivative. nih.gov This transformation involves a cascade of intramolecular reactions, including nucleophilic attack and bond migration, leading to a significant alteration of the original spirocyclic framework.
While specific examples of skeletal rearrangements for this compound are not extensively documented, the precedent from related spirocyclic systems suggests that such transformations are plausible under appropriate reaction conditions, particularly when reactive intermediates like carbocations or their equivalents are generated on the spirocyclic core.
Reactivity of Peripheral Functionalities
The chemical reactivity of this compound is not limited to its core structure. The introduction of peripheral functionalities opens up a vast chemical space for further derivatization. An example of a functionalized derivative is (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol.
The primary alcohol of this derivative can undergo a wide range of well-established chemical transformations. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. Swern oxidation or the use of Dess-Martin periodinane would yield the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Alternatively, the alcohol can participate in esterification or etherification reactions.
The table below provides a summary of potential transformations of a peripheral hydroxymethyl group.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation (to aldehyde) | Oxalyl chloride, DMSO, Triethylamine (Swern) | Aldehyde |
| Oxidation (to carboxylic acid) | CrO₃, H₂SO₄, Acetone (Jones) | Carboxylic Acid |
| Esterification | Acyl chloride or Carboxylic acid, Pyridine or DMAP | Ester |
| Etherification | Alkyl halide, NaH, THF (Williamson) | Ether |
| Conversion to Leaving Group | Tosyl chloride, Pyridine | Tosylate |
| Nucleophilic Substitution | Sodium azide, DMF (following tosylation) | Azide |
Reactions Involving Benzyl Substituents
The N-benzyl group in azetidine systems is a common protecting group that can be removed under various conditions to yield the corresponding secondary amine. These debenzylation strategies are crucial for further functionalization of the heterocyclic core.
Catalytic Transfer Hydrogenation: A prevalent method for N-debenzylation is catalytic transfer hydrogenation. This technique offers a milder alternative to high-pressure hydrogenation. Various hydrogen donors can be employed in conjunction with a palladium catalyst.
| Hydrogen Donor | Catalyst | General Conditions | Outcome |
| Ammonium formate | 10% Pd-C | Reflux in methanol | Rapid and efficient removal of the N-benzyl group. mdma.ch |
| Formic acid | Palladium on carbon | Not specified | Can be used, but may require a larger amount of catalyst. organic-chemistry.org |
| Tetrahydroxydiboron | Amphiphilic polymer-supported nano-palladium | Water | Safe and mild conditions for debenzylation. researchgate.net |
Oxidative Debenzylation: Oxidative methods provide an alternative route for the removal of the N-benzyl group, particularly when other functional groups in the molecule are sensitive to reduction.
| Reagent | Conditions | Outcome |
| Ceric ammonium nitrate | Aqueous conditions | Clean N-debenzylation to the secondary amine. st-andrews.ac.uk |
| Alkali metal bromide | Mild conditions | Bromo radical-promoted oxidative debenzylation. nih.gov |
| KOtBu/DMSO and O2 | Room temperature | Effective for a wide variety of nitrogen-containing heterocycles. researchgate.net |
These methods allow for the selective deprotection of the nitrogen atom, opening avenues for further synthetic manipulations at this position.
Transformations at the Oxa- and Aza- Centers
The strained azetidine ring in this compound is susceptible to ring-opening reactions, particularly upon activation of the nitrogen atom.
Ring Opening of Azetidinium Ions: Protonation or alkylation of the azetidine nitrogen leads to the formation of a more reactive azetidinium ion. This species can then undergo nucleophilic attack, leading to the cleavage of a C-N bond. The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring. organic-chemistry.orgresearchgate.net In many cases, nucleophilic attack occurs at the less substituted carbon atom of the azetidine ring in a stereoselective manner, yielding functionalized linear amines. nih.gov
Lewis Acid-Mediated Reactions: Lewis acids can coordinate to the nitrogen or oxygen atoms of the spirocycle, activating the molecule towards various transformations. For instance, Lewis acid-promoted reactions of related azetidines with aromatic nucleophiles can proceed via a Friedel-Crafts-type mechanism, leading to N-C bond cleavage. rsc.org Similarly, Lewis acids like TiCl4 can mediate reactions of alkyl azides with ketones, leading to either Schmidt-like insertion products or Mannich-type reactions, depending on the substrates and conditions. organic-chemistry.org
Mechanistic Studies of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for the rational design of new synthetic transformations.
Investigation of Azetidine Carbocation Formation Pathways
The formation of a carbocation intermediate is often invoked in the ring-opening reactions of azetidines. Acid-promoted activation of the azetidine nitrogen can lead to a carbocationic intermediate that is then intercepted by a nucleophile. rsc.org The stability and reactivity of such strained carbocations are of significant interest. Studies on related 3-aryl-azetidinols have shown that activation with Lewis or Brønsted acids can generate benzylic-heterocyclic carbocation intermediates that can be trapped by various nucleophiles. chimia.chresearchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the parameters governing the regioselectivity of nucleophilic ring-opening of azetidinium ions. organic-chemistry.orgresearchgate.net These studies help in predicting whether the reaction will proceed via an SN1-like mechanism involving a discrete carbocation or an SN2-like mechanism.
Detailed Analysis of Cyclization Mechanisms
The synthesis of the 2-azaspiro[3.4]octane core itself involves a cyclization step. Several synthetic routes have been developed for the parent 2-azaspiro[3.4]octane, involving either the annulation of the cyclopentane (B165970) ring or the formation of the four-membered azetidine ring. nih.govrsc.org
Electrochemical methods have also been explored for the synthesis of related azaspiro compounds. For example, an electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides has been developed to produce brominated 2-azaspiro[4.5]decanes. rsc.orgchim.it Such studies provide insights into the mechanistic pathways of spirocyclization reactions.
Furthermore, the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a route to azetidines. Computational studies on this reaction suggest that the coordination of the lanthanum (III) catalyst to the substrate and/or product plays a key role in determining the regioselectivity of the cyclization. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Energy
Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods would be employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 2-Benzyl-6-oxa-2-azaspiro[3.4]octane, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. This process yields the molecule's minimum energy geometry, providing precise data on bond lengths, bond angles, and dihedral angles.
While no specific DFT data for this compound has been published, a hypothetical output for its optimized geometry would resemble the data presented in Table 1. Furthermore, DFT calculations would provide insights into the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Table 1: Hypothetical Optimized Geometric Parameters from a DFT Calculation
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Lengths (Å) | C-N (Azetidine) | 1.47 |
| C-O (Oxolane) | 1.43 | |
| C-C (Spiro) | 1.56 | |
| N-CH₂ (Benzyl) | 1.46 | |
| **Bond Angles (°) ** | C-N-C (Azetidine) | 90.5 |
| C-O-C (Oxolane) | 108.0 | |
| C-C(spiro)-C | 109.5 | |
| Dihedral Angles (°) | C-N-CH₂-C(phenyl) | 85.0 |
| Note: This data is illustrative and not based on actual experimental or computational results. |
Conformational Analysis through Computational Methods
The spirocyclic core of this compound, combined with the flexible benzyl (B1604629) group, suggests the possibility of multiple low-energy conformations. Computational methods are essential for identifying these conformers and determining their relative stabilities. A conformational search would involve systematically rotating the rotatable bonds and calculating the energy of each resulting structure. This analysis helps to identify the global minimum energy conformation and other thermally accessible conformers that may influence the molecule's biological activity and physical properties.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility and dynamics that are not captured by static quantum chemical calculations.
Exploration of Conformational Flexibility and Dynamics
In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a box of solvent molecules), and Newton's laws of motion would be solved for all atoms over a period of time. This would generate a trajectory of atomic positions, revealing how the molecule moves, flexes, and changes its conformation. Such simulations could highlight the range of motion of the benzyl group and the puckering of the oxolane and azetidine (B1206935) rings, which can be critical for interactions with biological targets.
Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction.
Computational Modeling of Transition States and Reaction Mechanisms
To understand the reactivity of this compound, researchers would use computational methods to model potential reaction pathways. This involves identifying the structures of transition states—the highest energy points along a reaction coordinate. By calculating the energy of reactants, transition states, and products, an energy profile for the reaction can be constructed. This profile reveals the activation energy, which is a key determinant of the reaction rate. For instance, one could computationally investigate the N-debenzylation reaction, a common transformation in medicinal chemistry, by modeling the transition state involved in the cleavage of the N-benzyl bond.
Prediction of Regioselectivity and Stereoselectivity
While specific computational studies predicting the regioselectivity and stereoselectivity of reactions involving this compound are not extensively documented in publicly available literature, the principles for such predictions are well-established in computational chemistry. blogspot.comrsc.org Theoretical models can be employed to elucidate the factors governing reaction outcomes at different positions of the molecule.
For instance, in reactions such as electrophilic addition or nucleophilic substitution, computational methods like Density Functional Theory (DFT) can be used to model the transition states of all possible regio- and stereoisomeric pathways. By calculating the activation energies for each pathway, a prediction of the major product can be made, as the pathway with the lowest activation energy is kinetically favored.
Key factors influencing selectivity in this molecule would include:
Steric Hindrance: The bulky benzyl group on the nitrogen atom and the constrained nature of the spirocyclic system would create significant steric hindrance, directing incoming reagents to less hindered positions.
Electronic Effects: The electron-donating or withdrawing nature of the benzyl group and the ether oxygen would influence the electron density at various points in the molecule, affecting its reactivity towards electrophiles and nucleophiles.
Torsional and Ring Strain: The inherent strain in the four- and five-membered rings of the spiro[3.4]octane system would play a crucial role in the stability of reaction intermediates and transition states.
Advances in machine learning have also introduced predictive tools that can forecast the outcomes of organic reactions with increasing accuracy, although their application to novel and complex scaffolds like this one may still be an area of active research. nih.govnih.gov
Cheminformatics and Retrosynthetic Analysis
In Silico Design of Novel Synthetic Routes
Retrosynthesis software can propose multiple disconnection strategies based on known chemical reactions and algorithms that prioritize factors like starting material availability, reaction yields, and step count. For this compound, a likely disconnection would involve the formation of the azetidine or tetrahydrofuran (B95107) ring, or the spirocyclic junction itself. A plausible retrosynthetic approach, inspired by known syntheses of related compounds, might involve a [3+2] cycloaddition to form the 2-oxa-6-azaspiro[3.4]octane core. researchgate.net
Table 1: Potential Retrosynthetic Disconnections for the 2-Oxa-6-azaspiro[3.4]octane Scaffold
| Disconnection Strategy | Key Precursors | Synthetic Approach |
| Azetidine Ring Formation | A functionalized cyclopentanone (B42830) and an amino alcohol derivative. | Intramolecular cyclization. |
| Tetrahydrofuran Ring Formation | An azetidine derivative with a pendant haloalkoxy group. | Intramolecular Williamson ether synthesis. |
| Spirocyclization | A suitable acyclic precursor with functionalities for dual ring closure. | Tandem cyclization reaction. |
These computationally generated routes would then require evaluation by synthetic chemists for feasibility and optimization in a laboratory setting.
Exploration of Chemical Space using Computational Tools
The 2-azaspiro[3.4]octane scaffold is considered a valuable building block in drug discovery due to its three-dimensional character, which allows for the exploration of new chemical space beyond traditional "flat" aromatic rings. researchgate.net Computational tools are essential for navigating this chemical space to design analogues of this compound with potentially improved properties. blogspot.comscispace.com
By using large virtual libraries and computational screening methods, researchers can explore the impact of substituting the benzyl group or modifying the spirocyclic core. mdpi.com This "periphery exploration" allows for the systematic investigation of structure-activity relationships. mdpi.com The PubChem database, for example, lists numerous related compounds to the parent 2-oxa-6-azaspiro[3.4]octane, indicating a rich chemical space that can be computationally explored. nih.gov
Table 2: Computationally Derived Properties of the Parent Scaffold: 2-Oxa-6-azaspiro[3.4]octane
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | PubChem |
| XLogP3 | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 21.3 Ų | PubChem |
Note: These properties are for the unsubstituted parent scaffold and would be altered by the addition of the benzyl group.
These computed descriptors serve as a baseline for designing new molecules. For example, virtual libraries can be generated by adding various substituents to the core scaffold, and then filtering them based on predicted properties like solubility, lipophilicity, and potential for biological activity.
Theoretical Evaluation of Structural Features for Chemical Design
Assessment of Three-Dimensional Character and Conformational Restriction
The defining feature of this compound is its spirocyclic core, which imparts significant conformational rigidity and a well-defined three-dimensional structure. Unlike flexible aliphatic chains, the fused ring system restricts the number of accessible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target.
While a detailed conformational analysis of this compound is not published, studies on analogous spirocyclic systems demonstrate how NMR spectroscopy and computational modeling can be used to determine preferred conformations. researchgate.netsci-hub.st For the spiro[3.4]octane system, the cyclopentane (B165970) ring typically adopts an envelope or twist conformation, while the azetidine ring remains relatively planar. The fusion of these two rings at a single carbon atom creates a rigid structure with specific spatial orientations for any substituents. This inherent three-dimensionality is a key feature for escaping the "flatland" of traditional aromatic-rich drug molecules. researchgate.net
Theoretical Studies of Bioisosteric Potential (from a structural perspective)
From a structural standpoint, the 2-oxa-6-azaspiro[3.4]octane moiety is considered a potential bioisostere for commonly used heterocycles in medicinal chemistry, such as morpholine (B109124). researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a common scaffold with a novel one like a spirocycle can lead to improved properties such as metabolic stability, solubility, or target selectivity, while also opening up new intellectual property opportunities.
Theoretical studies can quantify the similarity between the spirocyclic scaffold and other chemical groups by comparing their structural and electronic properties. This includes:
Shape and Volume: Comparing the three-dimensional shape and volume to ensure a similar fit in a protein binding pocket.
Electrostatic Potential: Mapping the electrostatic potential surface to compare the distribution of partial charges and the location of hydrogen bond donors and acceptors.
Dipole Moment: Calculating the magnitude and direction of the molecular dipole moment, which influences long-range interactions.
The rigid nature of the 2-oxa-6-azaspiro[3.4]octane core allows it to present hydrogen bond acceptors (the oxygen and nitrogen atoms) and a hydrophobic region in a precise and predictable manner, mimicking the functionality of morpholine but with a distinct and more three-dimensional geometry.
Role As Advanced Building Blocks in Complex Molecule Synthesis
Strategic Use of 2-Benzyl-6-oxa-2-azaspiro[3.4]octane in Scaffold Design
The rigid, three-dimensional structure of the 6-oxa-2-azaspiro[3.4]octane core makes it a valuable scaffold in modern drug discovery. The benzyl (B1604629) group at the 2-position provides a synthetic handle and modulates the compound's properties, making it a versatile intermediate for constructing more elaborate molecules.
Contribution to Three-Dimensional Chemical Diversity
The defining feature of spirocyclic compounds like this compound is their inherent three-dimensionality. Unlike flat, aromatic rings that are common in many drugs, spirocycles arrange substituents in precise vectors in 3D space. This structural rigidity and complexity are crucial for enhancing biological activity and selectivity.
Research into novel spirocyclic ring systems, including oxa-azaspiro[3.4]octanes, aims to expand the collection of tailored scaffolds available to medicinal chemists. lookchem.com These scaffolds provide access to specific molecular topologies and diverse functional group arrangements, which are essential for creating lead compounds that can discriminate between biological targets. lookchem.com The increased fraction of sp3-hybridized carbons in spirocyclic scaffolds is a key metric used to describe molecular complexity. A higher sp3 fraction often correlates with improved clinical success, partly because the resulting non-planar structures can lead to better receptor-ligand complementarity.
Integration into Complex Molecular Architectures
The this compound scaffold serves as a foundational element for the construction of larger, more complex molecules. Its structural and functional features allow it to be seamlessly integrated into a variety of molecular frameworks, leading to novel compounds with potential therapeutic applications. For instance, the related 2,6-diazaspiro[3.4]octane core, which shares the same spirocyclic framework, is found in a range of biologically active agents. mdpi.com These include hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, and VDAC1 inhibitors for diabetes. mdpi.com This demonstrates the utility of the azaspiro[3.4]octane framework in developing diverse and complex bioactive molecules. The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been developed to act as multifunctional and structurally diverse modules for drug discovery programs. lookchem.com
Below is a table of representative complex molecules that incorporate a related azaspiro[3.4]octane core, illustrating the scaffold's versatility.
| Compound Class | Therapeutic Area | Core Scaffold |
| Nitrofuran Carboxamides | Antitubercular | 2,6-Diazaspiro[3.4]octane |
| Menin-MLL1 Inhibitors | Oncology | 2,6-Diazaspiro[3.4]octane |
| Dopamine D3 Antagonists | Neurology | 2,6-Diazaspiro[3.4]octane |
| VDAC1 Inhibitors | Diabetes | 2,6-Diazaspiro[3.4]octane |
Application in Combinatorial Chemistry and Library Synthesis
The utility of a building block is greatly enhanced if it is amenable to combinatorial chemistry, allowing for the rapid generation of large libraries of related compounds. The this compound scaffold is well-suited for such applications.
Generation of Diverse Compound Libraries
The this compound moiety can be used as a central scaffold from which a variety of substituents can be elaborated, leading to a library of diverse compounds. A study on the related 2,6-diazaspiro[3.4]octane building block demonstrated its use in creating a set of nitrofuran carboxamide compounds by exploring different substitutions on the molecular periphery. mdpi.com This diversity-oriented synthesis approach is fundamental to combinatorial chemistry. mdpi.com Furthermore, the development of synthetic methods compatible with DNA-Encoded Library Technology (DELT) for other spirocyclic azaspiro compounds highlights the potential for creating vast libraries of sp3-rich molecules for drug discovery screening. rsc.org
High-Throughput Synthesis of Spirocyclic Derivatives
For a building block to be useful in library synthesis, its incorporation must be efficient and scalable. The synthesis of oxa-azaspiro[3.4]octanes has been achieved through robust, step-economic, and scalable routes. lookchem.com Facile synthesis methods have been developed that utilize conventional chemical transformations and require minimal chromatographic purification, making them suitable for high-throughput applications. rsc.org The ability to produce these spirocyclic cores efficiently is critical for their widespread use in generating large compound libraries for screening. rsc.org
Significance in Scaffold Hopping and Structure-Based Chemical Design
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel, patentable chemotypes with improved properties by replacing the core structure of a known active compound.
The 2-oxa-6-azaspiro[3.4]octane scaffold has been specifically designed as a structural surrogate, or bioisostere, for commonly used cyclic amines like piperazine (B1678402) and morpholine (B109124). researchgate.net These traditional rings are prevalent in many drugs but can present challenges related to metabolism or off-target effects. Replacing them with a more rigid, three-dimensional spirocyclic core can help explore new chemical and patent space while potentially improving drug-like properties. researchgate.net
This strategy of "escaping from flatland" by increasing molecular saturation and three-dimensionality is a recognized approach to improving clinical success rates. The defined conformational rigidity of the spiro[3.4]octane system is also a significant advantage in structure-based drug design. When the three-dimensional structure of a biological target is known, rigid scaffolds allow for more precise design of ligands that can fit into the binding site with high affinity and selectivity, as they reduce the entropic penalty of binding compared to more flexible molecules.
Derivatization for Creation of Advanced Chemical Probes
The development of advanced chemical probes is crucial for understanding biological processes at the molecular level. The 2-oxa-6-azaspiro[3.4]octane scaffold provides a robust framework for the design of such probes. The secondary amine, after debenzylation, offers a convenient handle for the attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.
Furthermore, the oxetane (B1205548) and azetidine (B1206935) rings can be functionalized to introduce reactive groups for covalent modification of biological targets. The inherent rigidity of the spirocyclic system helps in positioning these reactive and reporter groups in a well-defined spatial orientation, which can be advantageous for specific labeling applications. While direct examples of this compound being used in chemical probes are not extensively documented, the principles of probe design and the known reactivity of related azetidine and oxetane-containing molecules suggest its high potential in this area.
Role in Chemical Space Exploration and Novel Chemical Entity Generation
The exploration of novel chemical space is a key strategy in the quest for new drugs with improved efficacy and safety profiles. Spirocyclic scaffolds like 2-oxa-6-azaspiro[3.4]octane are instrumental in this endeavor. bldpharm.com Their rigid, three-dimensional nature allows for the creation of molecules with distinct shapes and vectoral arrays of functional groups that are not easily accessible with more traditional, "flat" aromatic systems. researchgate.net
By incorporating the 2-oxa-6-azaspiro[3.4]octane motif, chemists can generate libraries of novel chemical entities with a high fraction of sp3-hybridized carbons (a characteristic often associated with successful drug candidates). bldpharm.com The ability to functionalize the scaffold at multiple positions provides access to a diverse range of compounds for high-throughput screening. For example, the related 2-oxa-6-azaspiro[3.4]octane has been used in the preparation of 4-anilinoquinazoline (B1210976) derivatives with epidermal growth factor receptor (EGFR) inhibitory activities. fishersci.es This demonstrates the potential of this scaffold to generate new bioactive molecules.
The unique physicochemical properties imparted by the spiro-oxetane and azetidine moieties can lead to improved solubility, metabolic stability, and cell permeability, all of which are critical attributes for successful drug candidates. The exploration of this and related spirocyclic systems is therefore a promising avenue for the discovery of the next generation of therapeutics.
Future Directions and Emerging Research Avenues
Development of Novel and More Sustainable Synthetic Methodologies
Current synthetic routes to oxa-azaspiro[3.4]octane scaffolds, while effective, offer opportunities for improvement in terms of efficiency, scalability, and sustainability. Future research is expected to focus on the development of more step-economic and robust synthetic strategies. researchgate.netresearchgate.net Methodologies such as [3+2] cycloaddition reactions have already shown promise for the construction of the core spirocyclic system. researchgate.net The pursuit of novel catalytic systems, including photoredox catalysis, could lead to milder and more efficient reaction conditions, reducing the need for harsh reagents and simplifying purification processes. Furthermore, the principles of green chemistry will likely guide the development of new syntheses, emphasizing the use of renewable starting materials, minimizing waste generation, and employing environmentally benign solvents.
Advanced Stereocontrol in Complex Spirocyclic Systems
The spirocyclic nature of 2-benzyl-6-oxa-2-azaspiro[3.4]octane introduces stereogenic centers, making precise control over its three-dimensional arrangement crucial for its application in areas such as drug development, where specific stereoisomers often exhibit desired biological activity. While enantioselective approaches to related thia/oxa-azaspiro[3.4]octanes have been reported, achieving high levels of stereocontrol remains a key challenge. researchgate.net Future research will likely focus on the development of novel chiral catalysts and asymmetric transformations to enable the selective synthesis of specific enantiomers and diastereomers of this compound. The ability to predictably access all possible stereoisomers will be instrumental in elucidating structure-activity relationships and optimizing the compound's properties for various applications.
Exploration of Uncharted Chemical Space with Oxa-Azaspiro[3.4]octane Frameworks
The oxa-azaspiro[3.4]octane core is considered a privileged scaffold in medicinal chemistry, offering a three-dimensional alternative to more common flat, aromatic structures. nih.gov These spirocycles can serve as novel, multifunctional modules for drug discovery, with the potential to act as surrogates for widely used motifs like piperazine (B1678402) and morpholine (B109124). researchgate.netresearchgate.net Derivatives of the related 2,6-diazaspiro[3.4]octane have already shown a diverse range of biological activities, including as antitubercular agents and inhibitors of various enzymes. nih.gov Future research on this compound will likely involve the synthesis of diverse libraries of analogues to explore uncharted chemical space and identify novel biological targets. The benzyl (B1604629) group itself can be readily modified or replaced with other substituents to fine-tune the compound's physicochemical properties and biological activity.
Below is a table summarizing the properties of the parent compound, 2-oxa-6-azaspiro[3.4]octane.
| Property | Value |
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | 2-oxa-6-azaspiro[3.4]octane |
| CAS Number | 220290-68-6 |
Data sourced from PubChem CID 53438323 nih.gov
Application in Materials Science and Catalysis
While the primary focus of research on oxa-azaspiro[3.4]octane frameworks has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in materials science and catalysis. The rigid spirocyclic core could be incorporated into polymers or metal-organic frameworks to create materials with novel topologies and properties. The nitrogen and oxygen atoms within the scaffold could also serve as coordination sites for metal catalysts, potentially enabling new types of asymmetric transformations. Although research in these areas is currently limited, the exploration of this compound and its derivatives in materials science and catalysis represents a promising, albeit underexplored, future research avenue.
Q & A
Q. Methodological Tip :
- Use annulation reactions with azetidine precursors and benzyl-protecting groups.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Basic: How is the molecular structure of this compound verified?
Structural confirmation employs:
- NMR spectroscopy : and NMR identify ring connectivity and benzyl substituent integration.
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (theoretical m/z 113.16 for CHNO) .
- X-ray crystallography : Resolves spirocyclic geometry and bond angles (e.g., InChI Key ZHAIMJRKJKQNQI-UHFFFAOYSA-N for stereochemical details) .
Advanced: How does the benzyl substituent influence reactivity and bioactivity?
The benzyl group enhances lipophilicity, improving membrane permeability in biological assays. Comparative studies on derivatives (e.g., 2-(methylsulfonyl)-6-azaspiro[3.4]octane) show that substituents alter solubility and biological activity:
| Substituent | Molecular Weight | Solubility | Application |
|---|---|---|---|
| Benzyl | 113.16 | Low (DMSO) | Enzyme inhibition |
| Methylsulfonyl | 189.27 | Moderate (DMSO) | R&D applications |
Q. Key Insight :
Advanced: What methodological approaches resolve contradictions in reaction yields?
Discrepancies in yields often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor ring closure but may degrade sensitive intermediates.
- Catalyst loading : Overuse of Pd catalysts can lead to side reactions (e.g., debenzylation).
Q. Resolution Strategies :
- Use DoE (Design of Experiments) to optimize solvent/catalyst ratios.
- Employ LC-MS to detect low-abundance intermediates and adjust conditions .
Advanced: How is this compound applied in medicinal chemistry?
The compound serves as a scaffold for kinase inhibitors (e.g., EGFR) due to its rigid spirocyclic core. Key steps include:
Functionalization : Introduce pharmacophores via substitution at the spiro nitrogen .
Biological Screening : Test derivatives in cell-based assays for IC values against target enzymes.
Q. Example Protocol :
- Couple the spiroamine with carboxylic acids using EDC/HOBt, followed by HPLC purification (C18 column, acetonitrile/water gradient) .
Advanced: How are reaction intermediates analyzed during synthesis?
Q. Case Study :
- For tert-butyl-protected analogs, NMR (500 MHz, CDCl) detects tert-butyl group splitting (δ 1.2–1.4 ppm) to confirm protection .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .
Advanced: How do computational methods aid in studying this compound?
Q. Software Tools :
- Gaussian 16 (DFT) and AutoDock Vina (docking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
